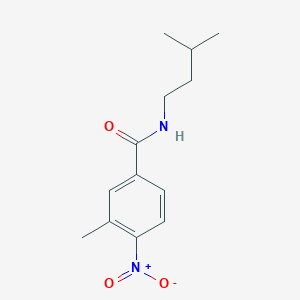
N-2-naphthyl-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-naphthyl-2-(trifluoromethyl)benzamide, also known as NTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NTB is a white crystalline powder that is soluble in organic solvents and has a melting point of 152-154 °C.
Mechanism of Action
N-2-naphthyl-2-(trifluoromethyl)benzamide inhibits TRPM8 by binding to a specific site on the channel. This binding results in a conformational change in the channel that prevents the flow of ions through the channel. This inhibition of TRPM8 activity has been shown to reduce cold sensitivity and pain perception in animal models.
Biochemical and Physiological Effects:
N-2-naphthyl-2-(trifluoromethyl)benzamide has been shown to have a specific effect on TRPM8 channels, which are primarily expressed in sensory neurons. By inhibiting TRPM8, N-2-naphthyl-2-(trifluoromethyl)benzamide can reduce the sensitivity of these neurons to cold stimuli and reduce pain perception. This effect has been demonstrated in animal models, where N-2-naphthyl-2-(trifluoromethyl)benzamide has been shown to reduce cold sensitivity and pain behavior.
Advantages and Limitations for Lab Experiments
One advantage of using N-2-naphthyl-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for TRPM8 channels. This allows researchers to specifically study the function and regulation of TRPM8 without affecting other ion channels. However, a limitation of using N-2-naphthyl-2-(trifluoromethyl)benzamide is its potential off-target effects on other TRP channels or ion channels. Additionally, the effectiveness of N-2-naphthyl-2-(trifluoromethyl)benzamide may vary depending on the experimental conditions, such as the concentration of N-2-naphthyl-2-(trifluoromethyl)benzamide used.
Future Directions
There are several future directions for research involving N-2-naphthyl-2-(trifluoromethyl)benzamide. One potential area of study is the development of more potent and selective TRPM8 inhibitors based on the structure of N-2-naphthyl-2-(trifluoromethyl)benzamide. Another area of research is the investigation of the physiological and pathological roles of TRPM8 channels in various diseases, such as chronic pain and cancer. Additionally, the use of N-2-naphthyl-2-(trifluoromethyl)benzamide in combination with other drugs or therapies may enhance its effectiveness in treating these conditions.
Synthesis Methods
N-2-naphthyl-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 2-naphthol in the presence of a base to form 2-(2-naphthyloxy)benzoyl chloride. This intermediate compound is then reacted with trifluoromethyl aniline in the presence of a base to yield N-2-naphthyl-2-(trifluoromethyl)benzamide. The synthesis process can be optimized by controlling the reaction temperature and reaction time to achieve high yields of the final product.
Scientific Research Applications
N-2-naphthyl-2-(trifluoromethyl)benzamide has been used in scientific research for its potential applications in studying ion channels, particularly the transient receptor potential (TRP) channels. TRP channels are a family of ion channels that play a crucial role in various physiological processes, including pain sensation, thermoregulation, and taste perception. N-2-naphthyl-2-(trifluoromethyl)benzamide has been shown to selectively inhibit TRPM8, a TRP channel that is involved in cold sensation and pain perception. This makes N-2-naphthyl-2-(trifluoromethyl)benzamide a valuable tool for studying the function and regulation of TRPM8.
properties
IUPAC Name |
N-naphthalen-2-yl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)16-8-4-3-7-15(16)17(23)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULCVZRVDDALLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)

![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)
![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)

![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)

![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)
